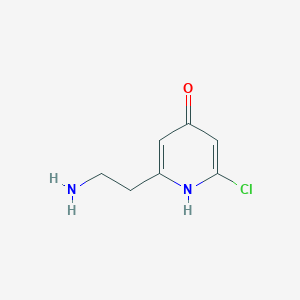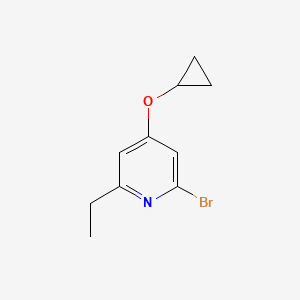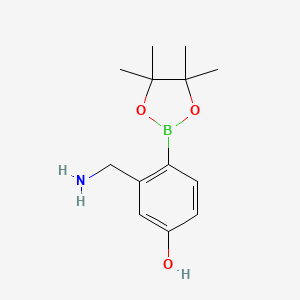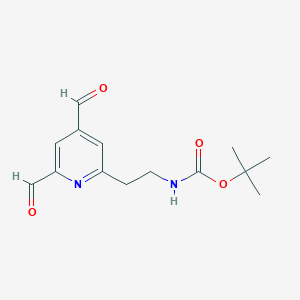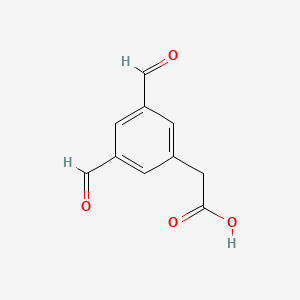
(3,5-Diformylphenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-Diformylphenyl)acetic acid is an organic compound characterized by the presence of two formyl groups and an acetic acid moiety attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Diformylphenyl)acetic acid typically involves the formylation of phenylacetic acid derivatives. One common method is the Vilsmeier-Haack reaction, where phenylacetic acid is treated with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride. The reaction proceeds under controlled conditions to introduce the formyl groups at the 3 and 5 positions of the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions: (3,5-Diformylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to hydroxymethyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the formyl groups direct incoming electrophiles to the ortho and para positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: (3,5-Dicarboxyphenyl)acetic acid.
Reduction: (3,5-Dihydroxymethylphenyl)acetic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
(3,5-Diformylphenyl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its reactive formyl groups.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of (3,5-Diformylphenyl)acetic acid involves its reactive formyl groups, which can form covalent bonds with nucleophiles. This reactivity is exploited in various chemical transformations and biological interactions. The compound can interact with amino groups in proteins, leading to the formation of Schiff bases, which are important in biochemical processes and drug design.
類似化合物との比較
(3,5-Diformylphenyl)boronic acid: Similar structure but with a boronic acid group instead of an acetic acid moiety.
(3,5-Diformylphenyl)methanol: Similar structure but with hydroxymethyl groups instead of formyl groups.
Uniqueness: (3,5-Diformylphenyl)acetic acid is unique due to the presence of both formyl and acetic acid groups, which provide distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various research and industrial applications.
特性
分子式 |
C10H8O4 |
|---|---|
分子量 |
192.17 g/mol |
IUPAC名 |
2-(3,5-diformylphenyl)acetic acid |
InChI |
InChI=1S/C10H8O4/c11-5-8-1-7(4-10(13)14)2-9(3-8)6-12/h1-3,5-6H,4H2,(H,13,14) |
InChIキー |
BJWNOABJFZFFPL-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1C=O)C=O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












